molecular formula C24H31ClN6O2 B12402719 Akt-IN-13

Akt-IN-13

货号: B12402719
分子量: 471.0 g/mol
InChI 键: MTIVHEGAZSBQQQ-VQIMIIECSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Akt-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

化学反应分析

Types of Reactions

Akt-IN-13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties .

科学研究应用

Akt-IN-13 has a wide range of scientific research applications, including:

作用机制

Akt-IN-13 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of cell growth, survival, and metabolism. The molecular targets of this compound include various proteins involved in the PI3K/Akt/mTOR signaling pathway, such as mTOR, glycogen synthase kinase 3 beta (GSK-3β), and forkhead box O (FOXO) transcription factors .

相似化合物的比较

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific binding affinity and selectivity for Akt. Unlike some other inhibitors, it has shown effectiveness in overcoming resistance mechanisms in certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of Akt with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .

属性

分子式

C24H31ClN6O2

分子量

471.0 g/mol

IUPAC 名称

(5R)-4-[4-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]piperazin-1-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H31ClN6O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(33)31-10-8-30(9-11-31)23-21-16(3)12-20(32)29-22(21)27-14-28-23/h4-7,14-16,19,26H,8-13H2,1-3H3,(H,27,28,29,32)/t16-,19-/m1/s1

InChI 键

MTIVHEGAZSBQQQ-VQIMIIECSA-N

手性 SMILES

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl

规范 SMILES

CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。